3-Bromo-4-isobutoxyaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

- The Suzuki cross-coupling reaction has been utilized for synthesizing bromoaniline derivatives, a process applicable to compounds like 3-Bromo-4-isobutoxyaniline. This involves reactions under specific conditions, often yielding significant results in the context of non-linear optical properties and molecular structures (Rizwan et al., 2021).

Molecular Structure Analysis

- Density Functional Theory (DFT) studies provide insights into the structural characteristics of bromoaniline analogs. These studies can include analysis of frontier molecular orbitals (FMOs) and molecular electrostatic potential (MESP), which are crucial for understanding the molecular structure of compounds like 3-Bromo-4-isobutoxyaniline (Rizwan et al., 2021).

Chemical Reactions and Properties

- Reactivity descriptors such as ionization energy, electron affinity, chemical hardness, and index of nucleophilicity are calculated for bromoaniline derivatives. These parameters are essential in understanding the chemical reactions and properties of compounds like 3-Bromo-4-isobutoxyaniline (Rizwan et al., 2021).

Physical Properties Analysis

- X-ray diffraction and spectroscopic techniques are often employed to analyze the physical properties of bromoaniline compounds. These methods can provide detailed information on the crystalline structure and physical attributes of compounds like 3-Bromo-4-isobutoxyaniline (Abosadiya et al., 2015).

Aplicaciones Científicas De Investigación

Crystal Structure Analysis

3-Bromo-4-isobutoxyaniline, like its structural counterparts, plays a crucial role in the study of crystal structures. For example, 4-(4′-Iodo)phenoxyaniline, which is isostructural to the bromo, chloro, and ethynyl derivatives, provides insights into isomorphism in crystallography (Dey & Desiraju, 2004).

Synthesis of Dyes and Chemicals

Compounds like 4-bromo-3-methylanisole, which are structurally related to 3-Bromo-4-isobutoxyaniline, are used in synthesizing important dyes and chemicals. For instance, they play a role in producing black fluorane dye, essential in manufacturing thermal papers (Xie, Wang, Deng, & Luo, 2020).

Biocatalysis

In biocatalysis, derivatives of bromoanilines like (S)-4-bromo-3-hydroxybutyrate are produced through enzymatic processes. These compounds serve as intermediates in the synthesis of statin compounds, which are important in pharmaceutical applications (Asako, Shimizu, & Itoh, 2009).

Photovoltaic Device Manufacturing

Bromoanisoles, closely related to 3-Bromo-4-isobutoxyaniline, are used in organic photovoltaic devices. They control phase separation and phase purity, improving the performance of these devices (Liu, Huettner, Rong, Sommer, & Friend, 2012).

Synthesis of Antimicrobial Agents

Derivatives of bromoanilines are synthesized and evaluated as potential antimicrobial agents. For example, substituted phenyl azetidines show promise in this field (Doraswamy & Ramana, 2013).

Cancer Research

Some bromoaniline derivatives, such as spiro-isoxazolines, have been studied for their antiproliferative activity against cancer cells. These studies contribute to the development of new anti-cancer drugs (Das et al., 2015).

Propiedades

IUPAC Name |

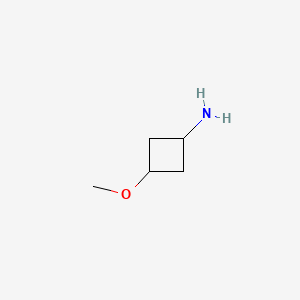

3-bromo-4-(2-methylpropoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO/c1-7(2)6-13-10-4-3-8(12)5-9(10)11/h3-5,7H,6,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZKULKPCOFGZRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-isobutoxyaniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1-Cyanocyclopentyl)phenyl]-2-{[(pyridin-4-yl)methyl]amino}pyridine-3-carboxamide hydrogen chloride (1:1)](/img/structure/B1148798.png)

![1-Propanone, 1-[(4R)-4-phenyl-2-thioxo-3-oxazolidinyl]-](/img/structure/B1148802.png)

![4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1148812.png)